molecular formula C15H17N3O3 B13997254 n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine CAS No. 21704-84-7

n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine

Cat. No.: B13997254
CAS No.: 21704-84-7
M. Wt: 287.31 g/mol
InChI Key: IDFSTOUGEUIEBE-UHFFFAOYSA-N
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Description

n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine typically involves the alkylation of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and sustainable methods. Heterogeneous catalytic reactions, such as those involving graphitic phase carbon nitride or metal-organic frameworks, can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, each with distinct biological and chemical properties .

Scientific Research Applications

n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The valine component enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of quinoxaline and valine provides a versatile scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

21704-84-7

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-methyl-2-[methyl(quinoxaline-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C15H17N3O3/c1-9(2)13(15(20)21)18(3)14(19)12-8-16-10-6-4-5-7-11(10)17-12/h4-9,13H,1-3H3,(H,20,21)

InChI Key

IDFSTOUGEUIEBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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